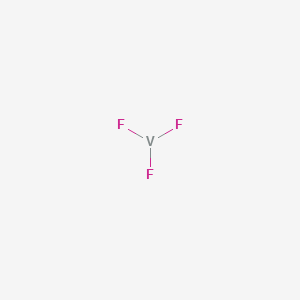

Vanadium trifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10049-12-4 |

|---|---|

Molecular Formula |

F3V-3 |

Molecular Weight |

107.9367 g/mol |

IUPAC Name |

vanadium;trifluoride |

InChI |

InChI=1S/3FH.V/h3*1H;/p-3 |

InChI Key |

UVZGWIPEZDZTAA-UHFFFAOYSA-K |

SMILES |

F[V](F)F |

Canonical SMILES |

[F-].[F-].[F-].[V] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Vanadium Trifluoride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the history, synthesis, and fundamental properties of Vanadium(III) fluoride (VF₃). Aimed at researchers, scientists, and professionals in drug development, this document details the initial discovery and characterization of VF₃, along with detailed experimental protocols for its synthesis. Quantitative data are presented in a structured format for clarity and comparative analysis. Additionally, key synthetic pathways are illustrated using logical diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

Vanadium(III) fluoride, a yellow-green crystalline solid, has been a compound of interest in inorganic chemistry since its initial synthesis. Its unique properties, including its magnetic behavior and reactivity, have led to its use in various applications, including as a catalyst and in the preparation of other vanadium compounds. This guide delves into the historical context of its discovery and provides detailed methodologies for its preparation, catering to the needs of scientific professionals requiring a thorough understanding of this compound.

The Historical Discovery of Vanadium Trifluoride

The journey to the isolation and characterization of this compound is rooted in the broader history of vanadium chemistry. While the element vanadium was first discovered in 1801 by Andrés Manuel del Río, it was the pioneering work of German chemists Otto Ruff and H. Lickfett in 1911 that marked the first successful synthesis of Vanadium(III) fluoride. Their method involved the reaction of Vanadium(III) chloride (VCl₃) with anhydrous hydrogen fluoride (HF). This foundational work opened the door to further exploration of vanadium halides and their properties.

Subsequent research led to the development of alternative and often more convenient synthetic routes, which are detailed in the experimental protocols section of this guide. These later methods often utilize more readily available starting materials such as Vanadium(III) oxide (V₂O₃).

Physicochemical Properties of this compound

Vanadium(III) fluoride is a refractory solid with distinct physical and chemical characteristics. The anhydrous form is a yellow-green powder, while the trihydrate (VF₃·3H₂O) appears as dark green rhombohedral crystals.[1] A summary of its key quantitative properties is provided in the table below for easy reference.

| Property | Value | Notes |

| Anhydrous Vanadium(III) Fluoride (VF₃) | ||

| Molar Mass | 107.94 g/mol | |

| Appearance | Yellow-green powder | [1][2] |

| Density | 3.363 g/cm³ | [1][2] |

| Melting Point | ~1406 °C | [1] |

| Boiling Point | Sublimes at high temperature | [1] |

| Solubility | Insoluble in water, ethanol, acetone, chloroform | [1] |

| Magnetic Susceptibility (χ) | 2.757·10⁻³ cm³/mol | Indicates the presence of two unpaired electrons.[2] |

| Vanadium(III) Fluoride Trihydrate (VF₃·3H₂O) | ||

| Appearance | Dark green rhombohedral crystals | [1] |

| Decomposition | Loses one molecule of water at 100 °C | [1] |

| Solubility | Dissolves in water to some extent, forming autocomplexes | [1] |

Experimental Protocols for the Synthesis of this compound

Several methods have been established for the synthesis of Vanadium(III) fluoride. The following protocols provide detailed procedures for three key methods.

Synthesis via Thermal Decomposition of Ammonium Hexafluorovanadate(III)

This method, adapted from Inorganic Syntheses, is a common and reliable procedure for producing anhydrous VF₃.[2] It involves two main stages: the formation of the ammonium hexafluorovanadate(III) salt and its subsequent thermal decomposition.

Step 1: Preparation of Ammonium Hexafluorovanadate(III) ((NH₄)₃VF₆)

-

Reaction: Vanadium(III) oxide is reacted with ammonium bifluoride. V₂O₃ + 6 (NH₄)HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O[2]

-

Procedure:

-

In a suitable reaction vessel, combine Vanadium(III) oxide and a stoichiometric excess of ammonium bifluoride.

-

Heat the mixture gently to initiate the reaction. The reaction is typically carried out in a fume hood due to the evolution of ammonia and hydrogen fluoride.

-

Continue heating until the reaction is complete, and the evolution of water vapor ceases.

-

The resulting solid is ammonium hexafluorovanadate(III).

-

Step 2: Thermal Decomposition of (NH₄)₃VF₆

-

Reaction: The ammonium hexafluorovanadate(III) is heated in an inert atmosphere to yield Vanadium(III) fluoride. (NH₄)₃VF₆ → VF₃ + 3 NH₃ + 3 HF[2]

-

Procedure:

-

Place the dried (NH₄)₃VF₆ in a furnace equipped with an inert gas inlet (e.g., nitrogen or argon).

-

Heat the sample to a temperature sufficient to induce decomposition. The decomposition is typically carried out at temperatures around 300-400°C.

-

Maintain the inert atmosphere throughout the heating process to prevent oxidation of the Vanadium(III) fluoride.

-

The final product is anhydrous Vanadium(III) fluoride, a yellow-green powder.

-

Synthesis from Vanadium(III) Oxide and Anhydrous Hydrogen Fluoride

This method, detailed in a 1956 patent by Carpenter et al., is designed for the production of high-purity, anhydrous VF₃ and involves a two-step hydrofluorination and dehydration process.

Step 1: Low-Temperature Hydrofluorination

-

Reaction: Vanadium(III) oxide is treated with anhydrous hydrogen fluoride at a low temperature to form a hydrate of Vanadium(III) fluoride. V₂O₃ + 6 HF → 2 VF₃·3H₂O

-

Procedure:

-

Place the Vanadium(III) oxide in a reactor resistant to hydrogen fluoride.

-

Cool the reactor and introduce anhydrous hydrogen fluoride gas at a controlled rate. The reaction is maintained at a temperature below 100°C.

-

The process is designed to deliberately retain the water of reaction to form the VF₃ hydrate.

-

Step 2: High-Temperature Dehydration

-

Reaction: The Vanadium(III) fluoride hydrate is heated in a stream of anhydrous hydrogen fluoride to remove the water of hydration. VF₃·3H₂O → VF₃ + 3 H₂O

-

Procedure:

-

Following the hydrofluorination step, the temperature of the reactor is raised significantly.

-

A continuous flow of a dry, inert gas (such as anhydrous HF or helium) is passed over the hydrate.

-

This high-temperature treatment removes the water molecules, yielding the final anhydrous Vanadium(III) fluoride product.

-

Original Synthesis by Ruff and Lickfett (1911)

The pioneering synthesis of Vanadium(III) fluoride was achieved by the reaction of Vanadium(III) chloride with anhydrous hydrogen fluoride.

-

Reaction: VCl₃ + 3 HF → VF₃ + 3 HCl

-

General Procedure (based on available literature):

-

Vanadium(III) chloride was reacted with a stream of anhydrous hydrogen fluoride gas at an elevated temperature.

-

The reaction was likely carried out in a platinum or other HF-resistant apparatus.

-

The volatile hydrogen chloride byproduct was removed with the gas stream, leaving behind the solid Vanadium(III) fluoride.

-

Logical and Signaling Pathway Diagrams

To visually represent the relationships between the different synthetic approaches, the following diagrams have been generated.

Caption: Synthetic pathways to Vanadium(III) fluoride.

Caption: Logical flow of VF₃ synthesis methods.

Conclusion

The discovery of Vanadium(III) fluoride by Ruff and Lickfett was a notable achievement in early 20th-century inorganic chemistry. Since then, the development of various synthetic routes has made this compound more accessible for research and industrial applications. This guide has provided a detailed historical context, a compilation of its key physicochemical properties, and comprehensive experimental protocols for its synthesis. The inclusion of structured data and visual diagrams is intended to serve as a valuable resource for scientists and researchers, facilitating a deeper and more practical understanding of Vanadium(III) fluoride.

References

Theoretical Exploration of Vanadium Trifluoride's Electronic Structure: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to investigate the electronic structure of Vanadium trifluoride (VF3). VF3, a transition metal halide, exhibits intriguing magnetic and electronic properties stemming from the interplay of localized 3d electrons of the vanadium ion and the surrounding fluorine ligands. Understanding these properties is crucial for its potential applications in catalysis and materials science. This document summarizes the crystal and electronic structure of VF3, details the computational and experimental methodologies employed in its study, and presents available data in a structured format. Due to the limited availability of specific experimental and diverse theoretical data for VF3, this guide also incorporates illustrative examples from closely related vanadium fluoride compounds to provide a broader context for researchers, scientists, and drug development professionals.

Introduction

This compound (VF3) is an inorganic compound that crystallizes in a rhombohedral structure. The V3+ ion in a d2 electronic configuration, characterized by two unpaired electrons, imparts notable magnetic properties to the material. Theoretical studies are paramount in elucidating the electronic band structure, density of states (DOS), and magnetic characteristics that govern the macroscopic properties of VF3. This guide delves into the core theoretical frameworks, primarily Density Functional Theory (DFT), and the experimental techniques that can validate these computational predictions.

Crystal and Electronic Structure of this compound

This compound adopts a trigonal crystal system with the R-3c space group (No. 167). The V3+ cation is octahedrally coordinated by six F- anions. These VF6 octahedra share corners to form a three-dimensional network.

The electronic structure is largely determined by the vanadium 3d and fluorine 2p orbitals. The crystal field created by the fluorine ligands splits the d-orbitals of the vanadium ion. The strong electronegativity of fluorine leads to a significant ionic character in the V-F bonds, but covalent interactions also play a crucial role in determining the electronic and magnetic properties. Theoretical calculations indicate that VF3 is an insulator with antiferromagnetic ordering at low temperatures.

Data Presentation

Structural Parameters

Quantitative data from experimental and theoretical studies on the crystal structure of VF3 are summarized in the table below.

| Parameter | Experimental Value | Calculated Value (Materials Project) |

| Crystal System | Trigonal | Trigonal |

| Space Group | R-3c (167) | R-3c (167) |

| Lattice Constant (a) | 5.17 Å[1] | 5.31 Å |

| Lattice Constant (c) | 13.402 Å[1] | 13.78 Å |

| V-F Bond Length | - | 1.98 Å[2] |

Electronic and Magnetic Properties

| Property | Theoretical Value (Illustrative Example from NaVF3) |

| Band Gap (PBE) | 5.74 eV (spin-down channel) |

| Band Gap (PBEsol) | 5.93 eV (spin-down channel) |

| Magnetic Moment | 3 µB (ferromagnetic) |

Note: The values in this table are for NaVF3, a related vanadium fluoride perovskite, and are provided for illustrative purposes to indicate the type of data obtained from theoretical calculations.

Computational Protocols

The theoretical investigation of the electronic structure of materials like VF3 predominantly relies on first-principles calculations based on Density Functional Theory (DFT).

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is to map the complex many-electron problem onto a simpler problem of non-interacting electrons moving in an effective potential.

A typical computational workflow for studying the electronic structure of VF3 using DFT is as follows:

DFT computational workflow for electronic structure analysis.

Key Computational Details in DFT studies include:

-

Exchange-Correlation Functional: This is a crucial approximation in DFT. Common choices include the Generalized Gradient Approximation (GGA), such as PBE, and hybrid functionals like B3LYP or HSE06, which mix a portion of exact Hartree-Fock exchange to improve the accuracy of band gap calculations. For strongly correlated systems like those containing transition metals, a Hubbard U correction (DFT+U) is often applied to the d orbitals to better describe electron localization.

-

Basis Set: The choice of basis set, which is a set of functions used to represent the electronic wavefunctions, is critical. Plane-wave basis sets are common for periodic solids, while Gaussian-type orbitals are often used for molecular calculations.

-

Pseudopotentials: To reduce computational cost, core electrons are often treated with pseudopotentials, which replace the strong ionic potential and core electrons with a weaker effective potential.

-

k-point Sampling: For crystalline solids, the electronic structure is calculated at a discrete set of points in the reciprocal space (k-points). The density of this k-point mesh must be sufficient to ensure convergence of the calculated properties.

-

Convergence Criteria: Calculations are iterated until the total energy and electron density converge to within a specified tolerance.

Experimental Protocols for Validation

Experimental techniques are essential for validating the results of theoretical calculations. Photoelectron spectroscopy is a powerful tool for directly probing the electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS)

XPS and UPS are surface-sensitive techniques that measure the kinetic energy of electrons ejected from a material upon irradiation with X-rays or UV photons, respectively. The binding energy of the electrons can be determined from their kinetic energy, providing information about the elemental composition, chemical states, and the density of states of the valence band.

Principle of Photoelectron Spectroscopy (XPS/UPS).

Methodology:

-

A monochromatic beam of X-rays (for XPS) or UV light (for UPS) is directed onto the surface of the VF3 sample in an ultra-high vacuum chamber.

-

The incident photons cause the emission of photoelectrons from the material.

-

An electron energy analyzer measures the kinetic energy distribution of the emitted electrons.

-

The binding energy (BE) of the electrons is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy, and Φ is the work function of the spectrometer.

-

The resulting spectrum provides a direct measurement of the occupied density of states.

Conclusion

The electronic structure of this compound is a subject of significant interest due to its magnetic and insulating properties. While detailed experimental and a wide range of theoretical data for VF3 are still emerging, this guide outlines the fundamental theoretical and experimental frameworks for its investigation. Density Functional Theory provides a powerful computational tool to predict its electronic and magnetic properties, with the choice of exchange-correlation functional being a critical parameter. Experimental techniques such as XPS and UPS are indispensable for validating these theoretical predictions by directly probing the valence band structure. Further focused research combining advanced theoretical methods, such as DFT+U and hybrid functional calculations, with experimental photoemission studies will be crucial for a complete and accurate understanding of the electronic structure of this compound.

References

Vanadium Trifluoride: A Comprehensive Crystallographic Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of Vanadium Trifluoride (VF₃), a compound of significant interest in materials science and catalysis. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural and experimental aspects of VF₃.

Core Crystallographic Data

The crystal structure of this compound has been determined and is characterized by a rhombohedral lattice. The following tables summarize the key crystallographic data, including both rhombohedral and the corresponding hexagonal unit cell parameters, as well as atomic coordinates. This information is crucial for computational modeling and for understanding the material's anisotropic properties.

Table 1: Crystallographic Data for this compound

| Parameter | Rhombohedral Setting | Hexagonal Setting[1] |

| Crystal System | Rhombohedral | Hexagonal |

| Space Group | R-3c (No. 167) | R-3c (No. 167) |

| a (Å) | 5.373 ± 0.002 | 5.17 |

| c (Å) | - | 13.402 |

| α (°) | 57.52 ± 0.03 | 90 |

| β (°) | - | 90 |

| γ (°) | - | 120 |

| Volume (ų) | 123.9 | 303.8 |

| Z | 2 | 6 |

| Calculated Density (g/cm³) | 3.36 | 3.36 |

Table 2: Atomic Coordinates and Isotropic Displacement Parameters

| Atom | Wyckoff Position | x | y | z | Biso (Ų) |

| V | 2b | 0 | 0 | 0 | - |

| F | 6e | -0.145 | 0.645 | 0.25 | - |

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process, from the synthesis of high-purity crystals to the collection and analysis of diffraction data. The following sections detail the methodologies for these key experiments.

Synthesis of this compound Crystals

High-purity this compound can be synthesized via the reaction of Vanadium(III) oxide (V₂O₃) with a suitable fluorinating agent. A common method involves a two-step procedure:

-

Formation of Ammonium Hexafluorovanadate(III): Vanadium(III) oxide is treated with ammonium bifluoride (NH₄HF₂) at elevated temperatures. The reaction proceeds as follows: V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O

-

Thermal Decomposition: The resulting ammonium hexafluorovanadate(III) is then thermally decomposed under an inert atmosphere to yield pure this compound: (NH₄)₃VF₆ → VF₃ + 3NH₃ + 3HF

Single crystals suitable for X-ray diffraction can be grown from the resulting powder by techniques such as chemical vapor transport.

Single-Crystal X-ray Diffraction

Due to the air-sensitive nature of this compound, all handling and mounting of the crystals for X-ray diffraction must be performed in an inert atmosphere, typically within a glovebox.

Experimental Setup:

-

Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.

-

X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) from a microfocus X-ray tube.

-

Temperature Control: A cryogenic system (e.g., liquid nitrogen cryostream) is used to maintain the crystal at a low temperature (typically 100 K) during data collection to minimize thermal vibrations and potential degradation.

-

Sample Mounting: A suitable single crystal is selected under a microscope in the glovebox and mounted on a cryoloop or a glass fiber using an inert oil or grease. The mounted crystal is then quickly transferred to the diffractometer and cooled.

Data Collection and Processing:

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A complete diffraction dataset is collected by rotating the crystal through a series of angles (φ and ω scans). The exposure time for each frame is optimized to achieve good signal-to-noise ratio.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the Bragg reflections. The integrated intensities are then scaled and corrected for various experimental factors, including Lorentz polarization, absorption, and crystal decay.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. The refinement process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the crystal structure analysis of this compound, from material synthesis to the final structural determination.

This comprehensive guide provides the foundational knowledge for understanding the crystal structure of this compound. The detailed data and experimental protocols serve as a valuable resource for researchers engaged in the study and application of this important inorganic compound.

References

An In-depth Technical Guide to the Low-Temperature Magnetic Properties of Vanadium Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium trifluoride (VF3) is an inorganic compound that has garnered interest within the scientific community due to its intriguing magnetic properties at cryogenic temperatures. As a member of the transition metal halide family, VF3 serves as a model system for studying magnetic ordering phenomena and the interplay between crystal structure and magnetism. Understanding these fundamental properties is crucial for the rational design of novel materials with tailored magnetic responses, a field with potential implications for spintronics and quantum computing. This technical guide provides a comprehensive overview of the magnetic behavior of VF3 at low temperatures, detailing its magnetic ordering, the experimental techniques used for its characterization, and the key quantitative data reported in the literature.

Core Magnetic Properties of this compound

This compound crystallizes in a rhombohedral structure with the space group R-3c. At room temperature, it is paramagnetic. However, as the temperature is lowered, VF3 undergoes a phase transition to a magnetically ordered state. Seminal work in the early 1970s, primarily through a combination of magnetic susceptibility, specific heat, and nuclear magnetic resonance measurements, elucidated the nature of this magnetic ordering.

The key findings from these foundational studies indicate that this compound transitions to a canted antiferromagnetic state at a Néel temperature (T_N ) of 19.4 K [1]. In a simple antiferromagnet, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in no net external magnetic moment. However, in VF3, the antiferromagnetically aligned spins are slightly canted, or tilted, with respect to each other. This canting results in a small, net remanent magnetic moment of 0.19 Bohr magnetons (μ_B) per vanadium ion [1]. This behavior is indicative of a more complex magnetic structure than simple collinear antiferromagnetism.

Furthermore, these early studies also suggested a probable structural transformation occurring at a higher temperature of 122 K [1]. While the exact nature of this structural change was not fully detailed, its presence highlights the close relationship between the crystallographic lattice and the magnetic properties in this material.

Data Presentation

The following table summarizes the key quantitative magnetic and thermal properties of this compound at low temperatures as reported in the foundational literature. It is important to note that access to the full dataset from the primary reference is limited, and therefore, more detailed temperature-dependent data for magnetic susceptibility and specific heat are not included.

| Property | Value | Unit | Reference |

| Crystal Structure (Room Temp.) | Rhombohedral | - | |

| Space Group (Room Temp.) | R-3c | - | |

| Magnetic Ordering Temperature (Néel Temperature, T_N) | 19.4 | K | [1] |

| Type of Magnetic Ordering | Canted Antiferromagnetic | - | [1] |

| Remanent Magnetic Moment per V³⁺ ion | 0.19 | μ_B | [1] |

| Probable Structural Transformation Temperature | 122 | K | [1] |

Experimental Protocols

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are fundamental to determining the magnetic ordering temperature and the nature of the magnetic interactions.

Methodology: SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the standard instrument for high-sensitivity magnetic susceptibility measurements.

-

Sample Preparation: A powdered or single-crystal sample of VF3 is carefully weighed and placed in a sample holder, typically a gelatin capsule or a straw, which has a known, minimal magnetic background signal.

-

Mounting: The sample holder is mounted at the end of a sample rod, which is then inserted into the SQUID magnetometer.

-

Temperature Control: The sample chamber is cooled using liquid helium, and the temperature is precisely controlled using a combination of cryogens and resistive heaters.

-

Data Acquisition (Zero-Field-Cooled and Field-Cooled):

-

Zero-Field-Cooled (ZFC): The sample is cooled from above its ordering temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (typically 10-100 Oe) is then applied, and the magnetic moment is measured as the sample is slowly warmed.

-

Field-Cooled (FC): The sample is cooled from above its ordering temperature to the lowest measurement temperature in the presence of the same DC magnetic field used for the ZFC measurement. The magnetic moment is then measured as the sample is warmed.

-

-

Data Analysis: The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass (or moles). The Néel temperature (T_N) is identified as the temperature at which the ZFC magnetic susceptibility shows a sharp peak. The divergence of the ZFC and FC curves below T_N is characteristic of systems with complex magnetic ordering, such as spin glasses or canted antiferromagnets.

Specific Heat Calorimetry

Specific heat measurements provide thermodynamic evidence for a phase transition. A magnetic phase transition is typically accompanied by a sharp anomaly (a lambda-like peak) in the specific heat versus temperature curve.

Methodology: Relaxation Calorimetry

Relaxation calorimetry is a common technique for measuring the specific heat of small samples at low temperatures.

-

Sample Mounting: A small, thin sample of VF3 is attached to a sapphire platform using a small amount of thermal grease to ensure good thermal contact. The platform is equipped with a thermometer and a heater.

-

Thermal Isolation: The platform is weakly thermally linked to a heat sink (thermal bath) of a known, stable temperature.

-

Measurement Cycle:

-

A known amount of heat is applied to the sample platform via the heater for a short period.

-

The temperature of the platform rises and then relaxes back to the temperature of the heat sink after the heat pulse is turned off.

-

-

Data Analysis: The temperature relaxation curve is fitted to an exponential decay function. The time constant of this decay is related to the thermal conductance of the link to the heat sink and the total heat capacity of the sample and the platform. By subtracting the known heat capacity of the platform, the specific heat of the sample can be determined at that temperature. This process is repeated at various temperatures to map out the specific heat curve. The Néel temperature is identified as the temperature at which the peak of the specific heat anomaly occurs.

Neutron Diffraction

Neutron diffraction is the most direct method for determining the microscopic magnetic structure of a material. Neutrons have a magnetic dipole moment that interacts with the magnetic moments of the atoms in a crystal, leading to magnetic scattering in addition to the nuclear scattering.

Methodology: Powder Neutron Diffraction

-

Sample Preparation: A powdered sample of VF3 is loaded into a sample holder (often a vanadium can, which is nearly transparent to neutrons) to ensure random orientation of the crystallites.

-

Instrument Setup: The sample is placed in a neutron powder diffractometer. The instrument provides a monochromatic beam of neutrons of a known wavelength.

-

Temperature Control: The sample is placed within a cryostat to allow for diffraction patterns to be collected at temperatures above and below the magnetic ordering temperature.

-

Data Collection: A diffraction pattern (intensity versus scattering angle 2θ) is collected at a temperature well above T_N (in the paramagnetic state). This pattern contains only nuclear Bragg peaks. Another diffraction pattern is collected at a temperature well below T_N (e.g., at 2 K). This pattern will contain both nuclear and magnetic Bragg peaks.

-

Data Analysis (Rietveld Refinement):

-

The high-temperature (paramagnetic) pattern is used to refine the crystal structure (lattice parameters, atomic positions, etc.).

-

The low-temperature pattern is then analyzed. The positions of the new, purely magnetic Bragg peaks determine the magnetic unit cell. The intensities of the magnetic Bragg peaks are used to determine the orientation and magnitude of the magnetic moments on the vanadium ions. For a canted antiferromagnetic structure, the refinement would reveal the antiferromagnetic alignment of the primary spin components and the presence of a smaller, ferromagnetically aligned component, which gives rise to the net remanent moment.

-

Mandatory Visualization

Caption: Conceptual diagram of canted antiferromagnetism in VF3.

Caption: Experimental workflow for characterizing magnetic materials.

Conclusion

This compound presents a fascinating case of canted antiferromagnetism at low temperatures, with a Néel temperature of 19.4 K. The slight canting of its antiferromagnetically aligned spins gives rise to a small net magnetic moment, a property that has been established through a combination of magnetic susceptibility, specific heat, and nuclear magnetic resonance measurements. While the foundational data provides a clear picture of the primary magnetic behavior of VF3, a deeper understanding, particularly of the dynamics and the interplay with the crystal lattice, would benefit from modern experimental investigations. The detailed experimental protocols and temperature-dependent datasets from the original seminal works are not readily accessible, highlighting an opportunity for contemporary research to revisit this intriguing material with advanced characterization techniques. Such studies would not only provide more precise data for VF3 but also contribute to the broader understanding of magnetism in transition metal halides.

References

computational modeling of Vanadium trifluoride properties

An In-depth Technical Guide to the Computational Modeling of Vanadium Trifluoride (VF3) Properties

Authored for: Researchers, Scientists, and Drug Development Professionals December 17, 2025

Introduction

This compound (VF3) is an inorganic compound that has garnered interest for its distinct structural, magnetic, and electronic properties. As a member of the transition metal fluoride family, it serves as a model system for studying strong electronic correlations and magnetism. Computational modeling, particularly using first-principles methods based on Density Functional Theory (DFT), has become an indispensable tool for elucidating the fundamental properties of materials like VF3 at the atomic scale. This guide provides a comprehensive overview of the computational methodologies used to model the properties of VF3, supplemented by established experimental data and protocols.

Structural Properties

This compound crystallizes in a rhombohedral structure belonging to the R-3c space group (No. 167). This structure consists of a three-dimensional network of corner-sharing VF6 octahedra. The vanadium (III) ion has a d² electronic configuration, leading to interesting magnetic phenomena.

Experimental Crystal Structure

The crystal structure of VF3 has been well-characterized experimentally using X-ray diffraction (XRD). The lattice parameters are typically reported for either the primitive rhombohedral unit cell or the corresponding conventional hexagonal unit cell.

Computational Approach to Structure Optimization

The theoretical equilibrium crystal structure is determined by minimizing the total energy of the system with respect to the lattice parameters and atomic positions. This is a standard geometry optimization procedure performed using DFT. The choice of exchange-correlation (xc) functional is critical. For transition metal compounds like VF3, standard functionals like the Generalized Gradient Approximation (GGA) in the Perdew-Burke-Ernzerhof (PBE) formulation are a common starting point. However, due to the localized d-electrons of vanadium, corrections such as the DFT+U method are often necessary to account for strong on-site Coulomb interactions, leading to more accurate predictions.

Table 1: Structural Parameters of this compound (VF3)

| Parameter | Experimental Value[1] | Computational Prediction (GGA-PBE) |

| Crystal System | Rhombohedral | Rhombohedral |

| Space Group | R-3c (167) | R-3c (167) |

| Hexagonal Lattice Constant a | 5.17 Å | Expected to be ~1-3% larger than the experimental value due to the typical overestimation by PBE. |

| Hexagonal Lattice Constant c | 13.402 Å | Expected to be ~1-3% larger than the experimental value due to the typical overestimation by PBE. |

Electronic Properties

The electronic properties of VF3, such as its band structure and density of states (DOS), dictate its conductivity and optical response. These are key properties that can be effectively modeled using computational techniques.

Computational Methodology for Electronic Structure

DFT is the workhorse for electronic structure calculations. The procedure typically involves:

-

Self-Consistent Field (SCF) Calculation: An initial calculation is performed on the optimized crystal structure to obtain the ground-state electron density using a chosen xc-functional (e.g., PBE, PBE+U, or a hybrid functional like HSE06).

-

Band Structure Calculation: A non-self-consistent calculation is then performed along a high-symmetry path in the first Brillouin zone to determine the electronic band structure (E vs. k).

-

Density of States (DOS) Calculation: The DOS, which represents the number of available electronic states at each energy level, is calculated. The projected DOS (PDOS) can further decompose this information into contributions from specific atoms and orbitals (e.g., V-3d, F-2p).

For materials with correlated electrons, the standard GGA functional often underestimates the band gap. Hybrid functionals like HSE06, which mix a portion of exact Hartree-Fock exchange, or the DFT+U method, provide more accurate predictions of the band gap.

Table 2: Electronic Properties of this compound (VF3)

| Property | Value / Description |

| Band Gap | Expected to be an insulator. The precise band gap value is sensitive to the computational method. Standard PBE would likely underestimate the gap, while hybrid functionals (HSE06) or DFT+U are required for a more accurate prediction. |

| DOS Features | The valence band is expected to be dominated by F-2p states, while the conduction band will be primarily composed of unoccupied V-3d states. The occupied V-3d states will lie near the top of the valence band. |

| Bonding | The V-F bond is expected to have a highly ionic character, which can be analyzed through charge density distribution plots and Bader charge analysis. |

Magnetic Properties

The V³⁺ ion in VF3 has a [Ar]3d² electronic configuration. With two unpaired electrons in the t2g orbitals within the octahedral crystal field, VF3 is paramagnetic at room temperature and exhibits magnetic ordering at low temperatures.

Computational Approach to Magnetism

First-principles calculations can predict the magnetic ground state and the magnetic moment. The methodology involves:

-

Initializing Spin States: Calculations are performed for different possible magnetic orderings (e.g., ferromagnetic (FM) and various antiferromagnetic (AFM) configurations).

-

Energy Comparison: The total energies of these different magnetic configurations are compared. The configuration with the lowest energy corresponds to the magnetic ground state.

-

Magnetic Moment Calculation: The spin polarization is used to calculate the local magnetic moment on each vanadium atom.

The DFT+U approach is particularly important for accurately describing the exchange interactions and obtaining correct magnetic ground states and moments in transition metal compounds.

Table 3: Magnetic Properties of this compound (VF3)

| Property | Value / Description |

| Unpaired Electrons | 2 (from V³⁺, d² configuration) |

| Magnetic Ordering | Exhibits magnetic ordering at low temperatures. Computational studies are needed to determine the precise antiferromagnetic ground state by comparing the energies of various spin configurations. |

| Calculated Magnetic Moment | The spin-only magnetic moment for two unpaired electrons is ~2.84 μB. DFT+U calculations are expected to yield a value close to 2.0 μB, reflecting the integer number of unpaired d-electrons. |

Thermodynamic and Vibrational Properties

Thermodynamic properties, such as the enthalpy of formation and heat capacity, along with vibrational properties (phonons), are crucial for understanding the stability and behavior of VF3 at different temperatures.

Computational Methodology

-

Enthalpy of Formation (ΔHf): This can be calculated directly from the total energies obtained from DFT. The formation enthalpy of VF3 is calculated as: ΔH_f(VF_3) = E_{total}(VF_3) - E_{total}(V_{solid}) - \frac{3}{2} E_{total}(F_{2,gas}) Where E_total is the DFT-calculated total energy of each component in its standard state.

-

Phonon Calculations: Vibrational properties are studied by calculating the phonon dispersion and phonon density of states. This is typically done using either the finite displacement method (supercell approach) or Density Functional Perturbation Theory (DFPT). These calculations can predict the dynamical stability of the crystal structure (absence of imaginary phonon frequencies) and are the basis for calculating temperature-dependent thermodynamic properties like free energy, entropy, and heat capacity within the quasi-harmonic approximation (QHA). One study has predicted a negative thermal expansion for hexagonal VF3 in the temperature range of 0 to 380 K based on such calculations[2].

Table 4: Thermodynamic Properties of this compound (VF3)

| Property | Computational Value / Description |

| Enthalpy of Formation (ΔH_f) | -201.0 kcal/mol (approx. -841 kJ/mol), estimated from DFT calculations using the B88-PW91 functional[3]. |

| Vibrational Properties | Phonon dispersion calculations can confirm the dynamical stability of the R-3c structure and be used to model temperature-dependent properties.[2] |

| Thermal Expansion Coefficient (α) | Predicted to be negative (Negative Thermal Expansion) between 0 K and 380 K, with a minimum value of approximately -4.68 × 10⁻⁶ K⁻¹ at 120 K.[2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for synthesizing VF3 involves the reaction of Vanadium(III) oxide (V₂O₃) with anhydrous hydrogen fluoride (HF) gas at elevated temperatures.

Protocol 1: Direct Fluorination [1]

-

Precursor: Start with high-purity Vanadium(III) oxide (V₂O₃) powder.

-

Apparatus: Place the V₂O₃ powder in a nickel or platinum boat within a tube furnace capable of handling corrosive HF gas.

-

Reaction: Heat the furnace to approximately 600-700 °C.

-

Fluorination: Pass a stream of anhydrous hydrogen fluoride (HF) gas over the heated V₂O₃. The reaction is: V₂O₃(s) + 6HF(g) → 2VF₃(s) + 3H₂O(g)

-

Purification: Continue the reaction until all the oxide is converted. The product, VF3, is a yellow-green crystalline solid.

-

Handling: All procedures must be carried out under anhydrous conditions as VF3 is sensitive to moisture.

Protocol 2: Thermal Decomposition [1] An alternative two-step synthesis proceeds via an ammonium hexafluorovanadate(III) intermediate.

-

Step 1 - Formation of Intermediate: React V₂O₃ with ammonium bifluoride ((NH₄)HF₂). V₂O₃ + 6(NH₄)HF₂ → 2(NH₄)₃VF₆ + 3H₂O

-

Step 2 - Decomposition: Thermally decompose the resulting ammonium hexafluorovanadate(III) salt under an inert atmosphere to yield pure VF₃.

Characterization by X-Ray Diffraction (XRD)

XRD is the primary technique for confirming the crystal structure and phase purity of the synthesized VF3.

-

Sample Preparation: A small amount of the finely ground VF3 powder is mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, contains a series of peaks. The positions and intensities of these peaks are characteristic of the VF3 crystal structure.

-

Rietveld Refinement: The experimental diffraction pattern is compared to a calculated pattern based on the known R-3c crystal structure. Software is used to refine the lattice parameters, atomic positions, and other structural details until the calculated and experimental patterns show a good match, confirming the structure and purity of the sample.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for calculating the properties of VF3 using first-principles methods.

Caption: Workflow for first-principles prediction of VF3 properties.

Experimental Workflow

This diagram outlines the process of synthesizing and characterizing VF3 in a laboratory setting.

Caption: Experimental workflow for synthesis and characterization of VF3.

Structure-Property Relationship

The fundamental properties of VF3 are intrinsically linked, flowing from its basic atomic and electronic structure.

Caption: Logical relationship between the structure and properties of VF3.

References

A Technical Guide to the Synthesis and Characterization of Novel Vanadium(III) Fluorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of novel vanadium(III) fluoride compounds. Vanadium fluorides are of significant interest due to their diverse structural chemistry and intriguing magnetic properties, which make them potential candidates for applications in materials science, catalysis, and potentially as synthons in complex molecule development. This document details common synthetic routes, comprehensive characterization protocols, and summarizes key structural and magnetic data for recently reported compounds.

Synthesis Methodologies

The creation of novel vanadium(III) fluorides largely relies on two primary methodologies: hydrothermal/solvothermal synthesis and traditional solid-state reactions. The choice of method significantly influences the final product's structure, dimensionality, and properties.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal syntheses are powerful techniques for crystallizing materials from high-temperature aqueous or non-aqueous solutions at high vapor pressures.[1] These methods are particularly effective for producing novel, organically-templated vanadium(III) fluorides with unique chain, layer, or framework structures.[2][3] Key parameters such as temperature, pH, solvent system, and the choice of organic structure-directing agent (SDA) are critical in guiding the formation of specific crystalline phases.[3] For instance, increasing reaction temperature can lead to reduction of V(IV) or V(V) precursors to the desired V(III) state and promote the formation of higher-dimensionality structures.[2]

Solid-State Synthesis

Solid-state synthesis, or the ceramic method, involves the high-temperature reaction of solid precursors to form the final product. This method is typically used to produce simple, binary, or ternary inorganic fluorides. A common route to anhydrous VF₃ involves a two-step process starting from vanadium(III) oxide (V₂O₃).[4][5] This approach is less common for generating novel, complex structures compared to solvothermal methods but is highly effective for producing known phases or simple perovskite-type structures.[6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of target compounds. Below are generalized procedures for the primary synthetic routes.

Protocol: Generalized Hydrothermal Synthesis

This protocol describes a typical procedure for synthesizing an organically-templated vanadium(III) fluoride.

-

Precursor Preparation : In a typical synthesis, a vanadium precursor (e.g., V₂O₅ or V₂O₃) is combined with an organic amine (acting as the structure-directing agent) and a fluorine source.

-

Mixture Formulation : A stoichiometric amount of the vanadium precursor is suspended in a solvent, often a mixture of water and/or ethylene glycol.[2]

-

Fluorine Source Addition : Hydrofluoric acid (HF, 40-48% aqueous solution) is carefully added dropwise to the suspension. The molar ratio of the reactants is a critical parameter that must be precisely controlled.

-

Autoclave Sealing : The resulting mixture is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and filled to approximately 75% of its volume.

-

Heating and Crystallization : The sealed autoclave is placed in a programmable oven and heated to a specific temperature, typically between 100°C and 220°C, for a period ranging from 24 to 72 hours.[7]

-

Cooling and Product Isolation : The oven is then cooled slowly (e.g., over 12-24 hours) to room temperature to allow for crystal growth. The solid product is isolated by filtration, washed with deionized water and ethanol, and dried in air.

Protocol: Two-Step Solid-State Synthesis of VF₃

This protocol details the preparation of anhydrous vanadium(III) fluoride from vanadium(III) oxide.[4]

-

Step 1: Formation of Ammonium Hexafluorovanadate(III)

-

Vanadium(III) oxide (V₂O₃) is thoroughly mixed with an excess of ammonium bifluoride ((NH₄)HF₂).

-

The chemical equation for this step is: V₂O₃ + 6 (NH₄)HF₂ → 2 (NH₄)₃VF₆ + 3 H₂O.[4]

-

The mixture is heated in an inert atmosphere (e.g., nitrogen or argon) to initiate the reaction, typically at a moderately elevated temperature.

-

-

Step 2: Thermal Decomposition

-

The resulting ammonium hexafluorovanadate(III) ((NH₄)₃VF₆) salt is isolated.

-

This intermediate is then heated to a higher temperature under a stream of inert gas.

-

The thermal decomposition yields the final product, vanadium(III) fluoride (VF₃), along with ammonia (NH₃) and hydrogen fluoride (HF) as gaseous byproducts.

-

Characterization Techniques

A multi-technique approach is essential for the unambiguous identification and comprehensive characterization of novel vanadium(III) fluorides.

-

Single-Crystal and Powder X-ray Diffraction (XRD) : This is the definitive technique for determining the crystal structure of new materials.[8][9][10] Single-crystal XRD provides precise atomic coordinates, bond lengths, and bond angles, allowing for the complete solution of the crystal structure. Powder XRD is used to confirm phase purity, identify known compounds by comparison to databases (e.g., JCPDS), and determine lattice parameters.[11][12]

-

Magnetic Susceptibility Measurements : The magnetic properties of vanadium(III) (a d² ion) compounds are of significant interest.[13] Measurements of magnetic moment as a function of temperature and applied magnetic field are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.[14][15][16] These experiments reveal the nature of magnetic ordering (e.g., ferromagnetic, antiferromagnetic) and the strength of magnetic interactions.[13]

-

Spectroscopy :

-

Infrared (IR) and Raman Spectroscopy : These techniques probe the vibrational modes of the compound, providing information about the bonding environment of the vanadium center and the presence of organic counterions or solvent molecules.

-

X-ray Absorption Spectroscopy (XAS) : XAS, particularly the X-ray Absorption Near-Edge Structure (XANES) region, is a powerful tool for determining the oxidation state of vanadium in both crystalline and amorphous materials.[11]

-

-

Thermal Analysis (TGA/DSC) : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the compounds, identifying decomposition temperatures and phase transitions.

-

Elemental Analysis : Techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) and standard C/H/N analysis are used to confirm the elemental composition and stoichiometry of the synthesized compounds.[17]

Data Presentation: Properties of Novel V(III) Fluorides

The following tables summarize crystallographic and magnetic data for a selection of recently synthesized vanadium(III) fluoride compounds.

| Compound Formula | Crystal System | Space Group | Lattice Parameters (Å, °) | Key Structural Feature | Ref. |

| VF₃ | Rhombohedral | R3c | a = 5.17, c = 13.402 | 3D network of corner-sharing VF₆ octahedra | [4] |

| [NH₄]₂[VF₅] | - | - | - | Infinite chains of trans corner-sharing [VF₄F₂/₂] octahedra | [2] |

| [C₂N₂H₁₀][VF₅] | - | - | - | Infinite chains of trans corner-sharing [VF₄F₂/₂] octahedra | [2] |

| [C₄N₂H₆][VF₅]·H₂O | - | - | - | Infinite chains of cis corner-sharing [VF₄F₂/₂] octahedra | [2] |

| [C₁₀N₂H₈][VF₃] | - | - | - | Sheets of trans corner-sharing [VF₂F₂/₂] chains bridged by 4,4'-bipyridine linkers | [2] |

| (CN₃H₆)₃[VF₆] | Cubic | Pa3 | - | Discrete [VF₆]³⁻ octahedral units in a perovskite-like array | [2] |

| K₂VF₃(SO₄) | - | - | - | 1D chains of trans-VF₄O₂ octahedra linked by sulfate groups | [13] |

| Rb₂VF₃(SO₄) | - | - | - | 1D chains of trans-VF₄O₂ octahedra linked by sulfate groups | [13] |

| Cs₂VF₃(SO₄) | - | - | - | 1D chains of trans-VF₄O₂ octahedra linked by sulfate groups | [13] |

| Compound Formula | Observed Magnetic Behavior | Notes | Ref. |

| VF₃ | Magnetic ordering at low temperatures | The magnetic moment indicates two unpaired electrons. | [4] |

| [NH₄]₂[VF₅] | Antiferromagnetic | - | [2] |

| [C₂N₂H₁₀][VF₅] | Antiferromagnetic | - | [2] |

| [C₄N₂H₆][VF₅]·H₂O | Antiferromagnetic | - | [2] |

| [C₁₀N₂H₈][VF₃] | Antiferromagnetic | - | [2] |

| K₂VF₃(SO₄) | Antiferromagnetic interactions; ferromagnetic-like ordering at ~0.6 K | Negative Curie-Weiss temperature indicates dominant AFM interactions.[13] | [13] |

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel vanadium(III) fluoride compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vanadium(III) fluoride - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. The synthesis and characterization of vanadium difluoride, NaVF3, KVF3, and RbVF3 for Materials Research Bulletin - IBM Research [research.ibm.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pyrometallurgy.co.za [pyrometallurgy.co.za]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. SQUID Magnetometer [crf.iitd.ac.in]

- 15. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]

- 16. SQUID Magnetometry | The University of New Orleans [uno.edu]

- 17. electronicsandbooks.com [electronicsandbooks.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Band Structure of Vanadium Trifluoride (VF3)

This technical guide provides a comprehensive overview of the electronic band structure of this compound (VF3). It delves into the compound's fundamental crystal structure, electronic and magnetic properties, and the experimental and computational methodologies used for their determination. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Crystal Structure

This compound (VF3) predominantly crystallizes in a rhombohedral structure belonging to the trigonal R-3c (No. 167) space group.[1][2][3] This structure is characterized by a three-dimensional network of corner-sharing VF6 octahedra.[1] The vanadium (V³⁺) ions are bonded to six equivalent fluorine (F¹⁻) atoms.[1] The arrangement of vanadium atoms forms a rhombohedrally distorted simple cubic lattice.[2] A hexagonal crystal structure has also been reported.[4]

The fundamental structural unit is not the unimolecular rhombohedron but a bimolecular unit cell.[2] The V-F bond length is consistently reported as 1.98 Å, with the corner-sharing octahedral tilt angles being 30°.[1]

Quantitative Crystallographic Data

The lattice parameters for the common rhombohedral structure of VF3 are presented below.

| Parameter | Rhombohedral Cell | Hexagonal Cell Equivalent | Reference |

| Space Group | R-3c | R-3c | [1][2] |

| a | 5.373 Å | 5.17 Å | [2][3] |

| c | - | 13.402 Å | [3] |

| α | 57.52° | 90° | [2] |

| β | - | 90° | [3] |

| γ | - | 120° | [3] |

| V-F Bond Length | 1.98 Å | 1.98 Å | [1] |

Electronic Properties and Band Structure

The electronic structure of VF3 is a subject of both theoretical and experimental interest. Computational studies, primarily using Density Functional Theory (DFT), have been employed to determine its band structure and density of states (DOS).

Band Gap

There is some variance in the reported electronic nature of VF3. The Materials Project database, using semi-local DFT calculations, classifies VF3 as a semimetal.[1] However, it is a known limitation that semi-local DFT tends to severely underestimate band gaps.[1] Other first-principles calculations on the hexagonal phase of VF3 predict a band gap in the range of 3.31 to 3.37 eV, suggesting it behaves as a semiconductor.[4] This discrepancy highlights the sensitivity of the calculated electronic properties to the computational method employed.

| Property | Value | Method | Reference |

| Band Gap | Semimetal | DFT (Semi-local) | [1] |

| Band Gap | 3.31 - 3.37 eV | First-principles (Hexagonal phase) | [4] |

Density of States (DOS)

The density of states provides insight into the orbital contributions to the electronic bands. For VF3, the valence band near the Fermi level is primarily composed of F 2p orbitals, while the conduction band is dominated by the V 3d orbitals. This is a typical characteristic of transition metal fluorides.

Magnetic Properties

As a transition metal compound with unpaired electrons, VF3 exhibits magnetic ordering at low temperatures.[3] Experimental measurements have confirmed its magnetic behavior.

VF3 undergoes magnetic ordering at a Néel temperature (TN) of 19.4 K.[5] The magnetic structure is determined to be canted antiferromagnetic, which results in a small remanent magnetic moment of 0.19 μB per vanadium ion.[5] The magnetic moment is consistent with the presence of two unpaired electrons in the V³⁺ ion.[3]

| Magnetic Property | Value | Reference |

| Magnetic Ordering | Canted Antiferromagnetic | [5] |

| Néel Temperature (TN) | 19.4 K | [5] |

| Remanent Moment | 0.19 μB / V ion | [5] |

Experimental Protocols

The characterization of VF3 involves several key experimental techniques.

X-ray Diffraction (XRD)

X-ray Diffraction is the standard method for determining the crystal structure of materials.

-

Objective: To determine the lattice parameters, space group, and atomic positions of VF3.

-

Methodology:

-

A powdered sample of VF3 is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5406 Å).[6]

-

The diffracted X-rays are detected at various angles (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, contains peaks corresponding to the crystallographic planes.

-

The positions and intensities of these peaks are used to determine the crystal lattice parameters and space group through Rietveld refinement.[4]

-

Magnetic Susceptibility Measurement

This technique is used to probe the magnetic properties of a material as a function of temperature.

-

Objective: To determine the magnetic ordering temperature and the nature of magnetic interactions.

-

Methodology:

-

A sample of VF3 is placed in a sensitive magnetometer (e.g., a SQUID magnetometer).

-

A small external magnetic field is applied.

-

The magnetic moment of the sample is measured as the temperature is varied, typically from a few Kelvin to above the expected ordering temperature.

-

The magnetic susceptibility (χ) is calculated as the ratio of the induced magnetization to the applied magnetic field.

-

A sharp peak or cusp in the susceptibility vs. temperature plot indicates the Néel temperature for an antiferromagnet.[5]

-

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful direct experimental technique to probe the electronic band structure of solids.[7]

-

Objective: To directly map the occupied electronic band structure (energy vs. momentum).

-

Methodology:

-

A single crystal of the material is held in an ultra-high vacuum chamber.

-

The sample is irradiated with high-energy photons (typically UV or X-rays) of a known energy.

-

The photons excite electrons from the material via the photoelectric effect.

-

An electron analyzer measures the kinetic energy and the emission angle of the photoemitted electrons.

-

By applying the principles of conservation of energy and momentum, the binding energy and momentum of the electron within the crystal can be determined, thus mapping the band structure.[8]

-

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are the primary theoretical tools for investigating the electronic band structure of materials like VF3.[9]

-

Objective: To calculate the electronic band structure, density of states, and other electronic and magnetic properties.

-

Methodology (Typical DFT Workflow):

-

Structure Definition: The calculation begins with the experimentally determined crystal structure (lattice parameters and atomic positions) as input.

-

Functional Selection: An exchange-correlation functional is chosen. Common choices include the Generalized Gradient Approximation (GGA), such as PBE, or more advanced methods like meta-GGA or hybrid functionals (e.g., B3LYP, PBE0) which can provide more accurate band gap predictions.[6][10] For VF3, calculations have utilized functionals like B88-PW91.[11]

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is achieved. Key parameters for this step include the plane-wave energy cutoff and the k-point mesh for Brillouin zone integration, which must be tested for convergence.[6]

-

Band Structure Calculation: Once the ground-state electron density is obtained, the electronic band structure is calculated along high-symmetry paths within the first Brillouin zone (e.g., Γ-M-K-Γ).[12]

-

Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to analyze the contribution of different atomic orbitals to the electronic bands.

-

Visualizations

Crystal Structure of VF3

Caption: A diagram representing the corner-sharing VF6 octahedra that form the crystal structure of VF3.

Computational Workflow for Electronic Band Structure

References

- 1. mp-559931: VF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. en.wikipedia.org [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. physics.stackexchange.com [physics.stackexchange.com]

- 8. arts.units.it [arts.units.it]

- 9. en.wikipedia.org [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. vanadium(iii) trifluoride [openmopac.net]

- 12. First Principles Studies on the Electronic Structure and Band Structure of Paraelectric SrTiO3 by Different Approximations [scirp.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ab Initio Calculations of Vanadium Trifluoride (VF3)

Abstract

This compound (VF3), a compound with a distinct crystalline structure and notable magnetic properties, serves as an important subject for theoretical and computational studies in materials science.[1] Ab initio calculations, which are derived from first principles of quantum mechanics, provide a powerful, non-empirical approach to predict and understand the electronic, structural, and magnetic characteristics of materials like VF3. This guide details the core methodologies of these calculations, presents key quantitative data derived from such studies, and outlines the experimental protocols used for validation. The primary focus is on Density Functional Theory (DFT), a prevalent method for solid-state systems, offering a balance between computational cost and accuracy.

Introduction to this compound (VF3)

This compound (VF3) is an inorganic compound that appears as a yellow-green crystalline solid.[1][2] Its structure consists of hexacoordinate vanadium(III) ions linked by bridging fluorine atoms.[1] The V3+ ion in VF3 has two unpaired electrons, leading to interesting magnetic phenomena, including magnetic ordering at low temperatures.[1]

Computationally, VF3 crystallizes in the trigonal R-3c space group.[3] The crystal structure is characterized by a three-dimensional network of corner-sharing VF6 octahedra.[3] Understanding the properties of VF3 is crucial for its potential applications and for advancing the fundamental science of transition metal fluorides.

Core Concepts of Ab Initio Calculations

Ab initio, or "from the beginning," calculations are theoretical methods that solve the fundamental equations of quantum mechanics, primarily the time-independent, non-relativistic Schrödinger equation, to determine the properties of a system. These methods do not rely on experimental parameters, making them highly predictive.

For a solid-state material like VF3, the main computational approaches include:

-

Density Functional Theory (DFT): This is the most widely used method for solids. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification allows for the study of large, periodic systems with high efficiency. The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional.

-

Wavefunction-Based Methods: Methods like Hartree-Fock (HF) and Multireference Configuration Interaction (MRCI) provide a more direct solution to the Schrödinger equation.[4] While often more accurate for specific properties like electronic excited states, their high computational cost typically limits their application to smaller molecules or systems.[4]

Computational Methodologies and Protocols

The majority of recent theoretical studies on solid VF3 employ Density Functional Theory. The typical computational workflow is detailed below.

Density Functional Theory (DFT) Protocol

A standard DFT calculation for VF3 involves the following steps:

-

Structure Definition: The calculation begins with the initial crystal structure of VF3, defined by its space group (R-3c), lattice parameters, and atomic positions.[3]

-

Method Selection:

-

Software: Quantum chemistry packages like WIEN2k, VASP, or Gaussian are commonly used.[5]

-

Exchange-Correlation Functional: The choice of functional is critical. For VF3 and similar materials, Generalized Gradient Approximation (GGA) functionals like PBEsol or hybrid functionals like B3LYP are often employed.[5] The Tran-Blaha modified Becke-Johnson (TB-mBJ) potential can also be used to improve the calculation of electronic properties like the band gap.

-

Basis Set: For molecular calculations, basis sets like LANL2DZ are utilized.[5] For periodic solid-state calculations, a plane-wave basis set is common, defined by a cut-off energy.

-

-

Geometry Optimization: The initial structure is optimized to find the lowest energy configuration. This involves relaxing the lattice parameters and atomic positions until the forces on the atoms are minimized.

-

Property Calculation: Once the optimized geometry is obtained, various properties can be calculated:

-

Electronic Structure: Band structure and Density of States (DOS) calculations reveal the electronic properties, such as the band gap and the contribution of different atomic orbitals.

-

Magnetic Properties: Spin-polarized calculations are performed to determine the magnetic ground state and the magnetic moment on the vanadium atoms.

-

Vibrational Frequencies: Phonon calculations can predict the vibrational modes of the crystal, which can be compared with experimental Raman or IR spectroscopy data.

-

Calculated Properties of VF3

Ab initio calculations have provided significant insights into the structural, electronic, and magnetic properties of VF3.

Structural Properties

DFT calculations are effective at predicting the ground-state crystal structure of VF3. The material adopts a trigonal lattice belonging to the R-3c space group.[3] Key structural parameters obtained from both theoretical calculations and experimental measurements are summarized below.

Table 1: Structural Parameters of VF3

| Parameter | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Space Group | DFT | R-3c | R-3c[1][3] |

| Lattice Constant (a) | - | - | 5.17 Å[1] |

| Lattice Constant (c) | - | - | 13.402 Å[1] |

| V-F Bond Length | DFT | 1.98 Å[3] | - |

| V-F Bond Length | DFT (B3LYP/LANL2DZ) | 2.59 - 2.61 Å* | - |

*Note: The B3LYP/LANL2DZ calculation was performed on a molecular VF3 model, not the periodic solid, which accounts for the significant difference in bond length compared to the solid-state value.[5]

Electronic and Magnetic Properties

VF3 is a magnetic material due to the V3+ ion's d² electron configuration. Spin-polarized DFT calculations are necessary to accurately model its electronic structure.

-

Electronic Structure: Calculations show that VF3 is a semiconductor or insulator. However, standard DFT functionals like GGA are known to severely underestimate the band gap of materials.[3] More advanced methods are required for a precise determination. The Materials Project database, using DFT, reports VF3 as a semimetal, which highlights the challenges in accurately predicting the electronic nature of such correlated materials.[3]

-

Magnetic Moment: The magnetic moment of VF3 arises from the two unpaired electrons on the vanadium centers.[1] Calculations confirm a significant local magnetic moment on the vanadium atoms.

Table 2: Electronic and Magnetic Properties of VF3

| Property | Computational Method | Calculated Value | Experimental Value |

|---|---|---|---|

| Electronic State | DFT (GGA) | Semimetal* | Insulator/Semiconductor |

| Magnetic Moment | - | - | Corresponds to 2 unpaired electrons[1] |

*Semi-local DFT is known to underestimate band gaps and can incorrectly predict metallicity.[3]

Experimental Validation

Theoretical predictions from ab initio calculations are validated through experimental techniques:

-

X-Ray Diffraction (XRD) and Neutron Diffraction: These are the primary methods for determining the crystal structure, space group, lattice parameters, and bond lengths of crystalline solids like VF3. The experimental data serves as a crucial benchmark for computational geometry optimizations.

-

Spectroscopy: Techniques such as UV-Visible spectroscopy can probe the electronic transitions in the material, providing an experimental measure of the band gap. Infrared (IR) and Raman spectroscopy measure the vibrational modes, which can be compared directly with calculated phonon dispersion curves.

-

Magnetic Susceptibility Measurements: These experiments determine the magnetic properties of the material as a function of temperature, confirming the magnetic ordering and the effective magnetic moment, which can be compared with spin-polarized DFT results.

Conclusion

Ab initio calculations, particularly those based on Density Functional Theory, are indispensable tools for investigating the properties of this compound. They provide detailed, atomistic-level insights into the material's structural, electronic, and magnetic characteristics that can be challenging to probe experimentally. While there are known limitations, such as the underestimation of the band gap by standard DFT functionals, these computational methods, when used in conjunction with experimental validation, offer a robust framework for understanding and predicting the behavior of VF3 and related transition metal compounds. Future work may involve the use of more advanced theoretical methods to more accurately capture the effects of strong electron correlation in this system.

References

- 1. Vanadium(III) fluoride - Wikipedia [en.wikipedia.org]

- 2. WebElements Periodic Table » Vanadium » this compound [winter.group.shef.ac.uk]

- 3. mp-559931: VF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Volume # 4(89), July - August 2013 — "Structural properties of theoretical studies of vanadium(III) fluoride and molybdenum(III) fluoride compounds" [notes.fluorine1.ru]

A Historical-Technical Analysis of the Discovery of Erythronium (Vanadium) by Andrés Manuel del Río in 1801

Abstract: This document provides a detailed examination of the original discovery of the element vanadium by Spanish-Mexican scientist Andrés Manuel del Río in 1801. Initially named "erythronium," the element's discovery was unfortunately discredited, only to be confirmed three decades later. This guide reconstructs del Río's experimental workflow based on historical accounts, outlines the observed properties of the new element's compounds, and presents a logical diagram of his process. While the quantitative precision of modern analytical chemistry was not available in the early 19th century, del Río's meticulous qualitative observations laid the essential groundwork for identifying a new transition metal.

Introduction: The Context of an Early 19th Century Discovery

In 1801, while analyzing a lead ore sample from the Purísima del Cardenal mine in Zimapán, Mexico, Professor Andrés Manuel del Río of the Royal School of Mines of Mexico City made a remarkable discovery. He identified a new metallic element with properties distinct from any known at the time. He named this element "panchromium" due to the wide variety of colors of its compounds, and later "erythronium" (from the Greek erythros, meaning "red") because its salts turned a fiery red upon heating.

Del Río's discovery, however, was met with skepticism. He sent samples and a description of his work to the Institute of France for verification. Unfortunately, his letter was lost in a shipwreck. A subsequent sample analysis by the French chemist Hippolyte Victor Collet-Descotils in 1805 erroneously concluded that erythronium was merely an impure form of chromium. Discouraged, del Río himself retracted his claim.

It was not until 1830 that the Swedish chemist Nils Gabriel Sefström rediscovered the element in an iron ore and named it "vanadium" in honor of the Norse goddess Vanadis. Shortly thereafter, Friedrich Wöhler confirmed that Sefström's vanadium was identical to del Río's erythronium. This guide revisits the original, pioneering work of del Río, reconstructing his methods from the available historical and chemical records.

Reconstructed Experimental Protocol

The following protocol is a reconstruction of del Río's likely methodology based on the chemical knowledge of his era and descriptions of his work. The precise measurements, concentrations, and equipment specifications were not recorded in the manner of modern research.

Objective: To isolate and characterize the unknown element from the "plomo pardo" (brown lead) ore of Zimapán. The primary mineral in this ore was later identified as vanadinite, with the chemical formula Pb₅(VO₄)₃Cl.

Methodology:

-

Initial Ore Processing: The "plomo pardo" ore was first treated with mineral acids to dissolve the components. Historical accounts suggest the use of nitric acid (aqua fortis) and hydrochloric acid (muriatic acid) to bring the lead and other metals into solution.

-

Separation of Lead: The lead was likely precipitated from the acidic solution as lead(II) chloride (PbCl₂), which has low solubility, or as lead(II) sulfate (PbSO₄) by the addition of sulfuric acid (oil of vitriol).

-

Formation of "Erythronium" Compounds: After the removal of lead, del Río observed the solution could produce a variety of brilliantly colored compounds. The key observation was the formation of red crystals upon heating the soluble fraction. This was likely the formation of what we now know as vanadium pentoxide (V₂O₅) or other vanadate salts.

-

Alkaline Fusion and Precipitation: Del Río noted the distinct reactions with alkalis. By treating the acidic solution with an alkali like potassium carbonate (potash), he could precipitate a yellow compound, likely an alkali-metal vanadate.

-

Attempted Reduction to Metal: Del Río attempted to isolate the pure metal by heating the oxide with carbon (charcoal) in a crucible. While he was unsuccessful in obtaining a pure metallic ingot—due to the very high melting point of vanadium (1910 °C) and its tendency to form stable carbides, which were insurmountable challenges with the technology of his time—he did produce a metallic substance that he noted was brittle and had a steel-gray luster.

Observed Properties of Erythronium (Vanadium) Compounds

Lacking modern instrumentation, del Río relied on meticulous qualitative analysis, primarily focusing on the distinct and varied colors of the compounds he created. This colorimetric characterization was the cornerstone of his claim for a new element. The table below summarizes his key observations.

| Observation Category | Del Río's Description (Reconstructed) | Modern Chemical Interpretation |

| Aqueous Solution Color | Solutions exhibited a range of colors depending on the preparation. | Corresponds to the various oxidation states of vanadium, such as V²⁺ (lavender), V³⁺ (green), VO²⁺ (blue), and VO₂⁺ (yellow). |

| Heated Salt Color | Salts turned a distinct fiery red upon heating. | Formation of vanadium pentoxide (V₂O₅), which is a reddish-yellow solid. |

| Alkaline Precipitate | Addition of alkalis produced a yellow precipitate. | Formation of alkali-metal vanadates (e.g., sodium or potassium vanadate). |

| Metallic Form | A brittle, steel-gray metallic substance obtained after reduction. | Likely a vanadium carbide or highly impure vanadium metal. |